molecular formula C19H17ClN6O B10956023 N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10956023
M. Wt: 380.8 g/mol
InChI Key: KQCZRESJQWBYJP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known by its systematic name, is a complex organic compound. Its chemical structure consists of a pyrazolo[1,5-a]pyrimidine core with various functional groups attached. Let’s break down its name:

    N-(3-chloro-2-methylphenyl): This part of the compound contains a chloro-substituted phenyl ring.

    7-(1,5-dimethyl-1H-pyrazol-4-yl): Here, we have a pyrazole ring with two methyl groups at positions 1 and 5.

    pyrazolo[1,5-a]pyrimidine-2-carboxamide: The central core is a fused pyrazolo[1,5-a]pyrimidine ring system, and it bears a carboxamide functional group at position 2.

Chemical Reactions Analysis

Reactions::

    Oxidation and Reduction: Depending on the substituents, this compound may undergo oxidation or reduction reactions.

    Substitution Reactions: The chloro-substituted phenyl group can participate in substitution reactions.

    Cyclization: The pyrazole and pyrimidine rings can undergo cyclization reactions.

Common Reagents and Conditions::

    Chlorination: Chlorine-based reagents (e.g., N-chlorosuccinimide) for introducing the chloro group.

    Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon) for reduction.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) for substitution reactions.

    Cyclization: Acidic or basic conditions to promote cyclization.

Major Products:: The major products depend on the specific reaction conditions and the starting materials used. Isolation and characterization of intermediates would be crucial to identify the exact products.

Scientific Research Applications

    Medicine: It might exhibit pharmacological properties due to its unique structure. Researchers could explore its potential as an anticancer, antiviral, or anti-inflammatory agent.

    Chemical Biology: Investigating its interactions with biological targets could provide insights into cellular processes.

    Materials Science: Its structural features may be useful for designing novel materials.

Mechanism of Action

The exact mechanism of action remains speculative. researchers could explore its binding to specific receptors, enzymatic inhibition, or modulation of cellular pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers can compare this compound with related pyrazolo[1,5-a]pyrimidines or other heterocyclic structures. Highlighting its uniqueness would involve contrasting it with structurally similar molecules.

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17ClN6O/c1-11-14(20)5-4-6-15(11)23-19(27)16-9-18-21-8-7-17(26(18)24-16)13-10-22-25(3)12(13)2/h4-10H,1-3H3,(H,23,27)

InChI Key

KQCZRESJQWBYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C

Origin of Product

United States

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